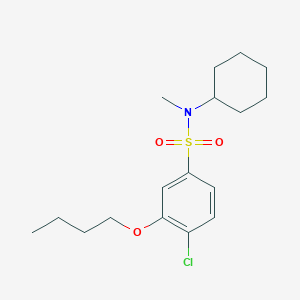![molecular formula C13H19FN2O3 B2373306 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea CAS No. 1796949-66-0](/img/structure/B2373306.png)
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, methoxyethyl chains, and a urea moiety
Métodos De Preparación
The synthesis of 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorophenyl, undergoes a reaction with a suitable alkylating agent to introduce the methoxyethyl group.
Urea Formation: The intermediate is then reacted with an isocyanate or a carbamate derivative to form the urea linkage under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable processes .
Análisis De Reacciones Químicas
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism by which 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with active site residues. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea include:
1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and binding properties.
1-(2-(3-Fluorophenyl)-2-ethoxyethyl)-3-(2-ethoxyethyl)urea: The ethoxyethyl chains provide different steric and electronic effects compared to methoxyethyl chains.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)



![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

